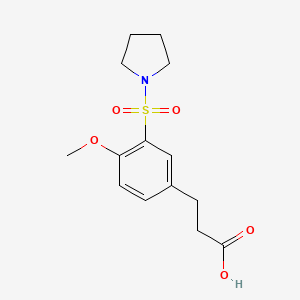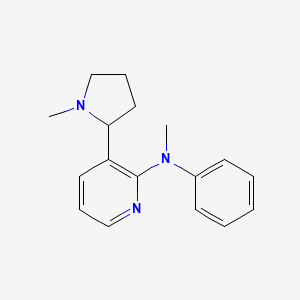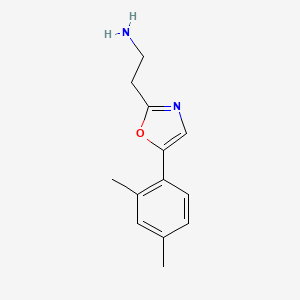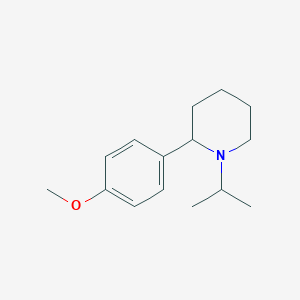
6-Ethoxy-2-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 2nd position of the nicotinic acid structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methylnicotinic acid typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C . The ester formed is then subjected to further reactions to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of inorganic bases and organic solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6-Ethoxy-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2-methylnicotinic acid involves its interaction with specific molecular targets. It can modulate enzyme activity and influence metabolic pathways. The compound’s effects are mediated through its binding to receptors and enzymes, altering their activity and leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylnicotinic acid: Lacks the ethoxy group present in 6-Ethoxy-2-methylnicotinic acid.
2-Methyl-5-ethylpyridine: Another derivative of nicotinic acid with different substituents.
Uniqueness
This compound is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
6-ethoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(9(11)12)6(2)10-8/h4-5H,3H2,1-2H3,(H,11,12) |
Clé InChI |
WQSHHDNWIVOVNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=C(C=C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11810381.png)



